molecular formula C10H15NS B2920935 1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene CAS No. 104864-75-7

1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene

Cat. No.: B2920935
CAS No.: 104864-75-7
M. Wt: 181.3
InChI Key: YVFGOTMVMFCNNB-UHFFFAOYSA-N
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Description

1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene is an organic compound with the molecular formula C10H15NS. It is known for its unique structure, which includes a benzene ring substituted with a methyl group and a sulfanyl group attached to a 2-aminopropyl chain. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene typically involves the alkylation of 4-methylthiophenol with 2-bromopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play crucial roles in its reactivity and binding affinity. For instance, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene is unique due to the presence of both the aminopropyl and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)sulfanylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFGOTMVMFCNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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